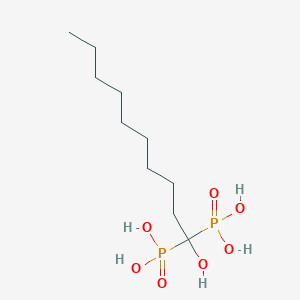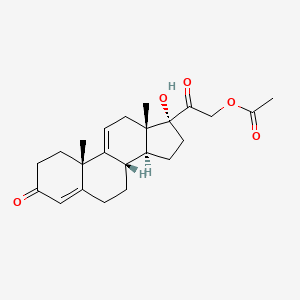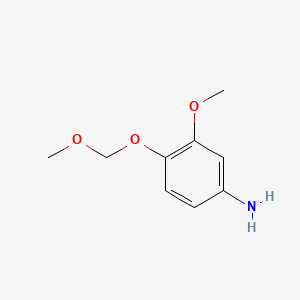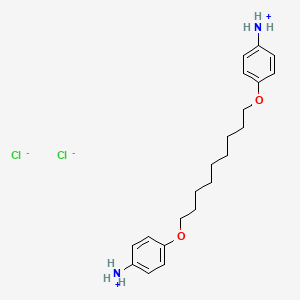
(1-Hydroxy-1-phosphonodecyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BPH-252 is a bioactive chemical.
Applications De Recherche Scientifique
1. Structural and Functional Analogy with Phosphates
(1-Hydroxy-1-phosphonodecyl)phosphonic acid, as a part of the phosphonic acid group, is notable for its structural similarity to phosphates. This characteristic makes it relevant in various fields, including bioactive properties, bone targeting, the design of supramolecular or hybrid materials, functionalization of surfaces, and analytical purposes. Its applications span across chemistry, biology, and physics, demonstrating its versatility in scientific research (Sevrain et al., 2017).
2. Coordination with Iron (III) in Liquid-Liquid Extraction
Research has shown that certain phosphonic acids, closely related to (1-Hydroxy-1-phosphonodecyl)phosphonic acid, can effectively extract iron (III) in a liquid-liquid extraction process. This extraction capability highlights their potential use in industrial applications and possibly in environmental remediation processes (Didi et al., 2002).
3. Use in Hydrophosphonylation of Aldehydes
These phosphonic acids have been involved in the hydrophosphonylation of aldehydes, an essential process in organic chemistry. This process is used to create a-hydroxy phosphonates, which have significant biological applications. The research in this area aims to develop highly enantioselective catalysts, thereby contributing to advancements in synthetic chemistry (Suyama et al., 2010).
4. Synthesis of Bis(phosphonic acid)s
Another significant application is the one-pot synthesis methodology to create corresponding 1-hydroxy-1,1-bis(phosphonic acid)s starting from various carboxylic acids. This efficient methodology has implications in producing amino hydroxy bis(phosphonate)s, which are marketable and have various applications (Egorov et al., 2011).
5. In Surface Characterization and Sensor Applications
The use of organophosphonic acid self-assembled monolayers on oxide surfaces, which is a relevant application of phosphonic acids, is pivotal in electrical and biological sensor applications. Their role in these monolayers is crucial for ensuring molecular organization, influencing electron transport measurements, and thereby contributing to the reliability of various sensors (Dubey et al., 2010).
6. Radiopharmaceutical Applications
(1-Hydroxy-1-phosphonodecyl)phosphonic acid or its derivatives have been explored in radiopharmaceutical applications, particularly for bone imaging. Research in this area investigates the potential of these compounds as bone imaging agents when labeled with specific radionuclides (Castronovo & Callahan, 1972).
Propriétés
Numéro CAS |
2809-23-6 |
|---|---|
Nom du produit |
(1-Hydroxy-1-phosphonodecyl)phosphonic acid |
Formule moléculaire |
C10H24O7P2 |
Poids moléculaire |
318.24 g/mol |
Nom IUPAC |
(1-hydroxy-1-phosphonodecyl)phosphonic acid |
InChI |
InChI=1S/C10H24O7P2/c1-2-3-4-5-6-7-8-9-10(11,18(12,13)14)19(15,16)17/h11H,2-9H2,1H3,(H2,12,13,14)(H2,15,16,17) |
Clé InChI |
NSCPCMXKWUFFNL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O |
SMILES canonique |
CCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BPH-252; BPH 252; BPH252. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1667399.png)










